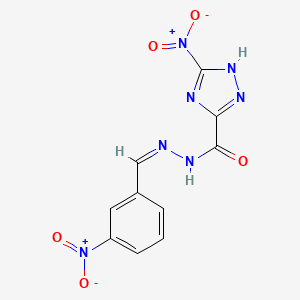
3-nitro-N'-(3-nitrobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-N'-(3-nitrobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide, also known as NNBTH, is a chemical compound that has been widely studied for its potential applications in scientific research. NNBTH is a triazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.
Wirkmechanismus
The mechanism of action of 3-nitro-N'-(3-nitrobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide is not fully understood, but it is believed to involve the targeting of specific molecular pathways and interactions with cellular components. It has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-nitro-N'-(3-nitrobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to exhibit antioxidant and anti-inflammatory effects, making it a promising candidate for use in the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-nitro-N'-(3-nitrobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide is its versatility, as it has been shown to exhibit a range of potential applications in scientific research. Additionally, it is relatively easy to synthesize using a variety of methods. However, one limitation of 3-nitro-N'-(3-nitrobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide is its potential toxicity, as it has been shown to exhibit cytotoxic effects on cells at high concentrations.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-nitro-N'-(3-nitrobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide, including further studies on its mechanism of action and its potential applications in the treatment of cancer and other diseases. Additionally, there is potential for the development of new materials and technologies based on the unique properties of 3-nitro-N'-(3-nitrobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide. Further research is needed to fully understand the potential applications of this compound and to explore its full range of biochemical and physiological effects.
Synthesemethoden
3-nitro-N'-(3-nitrobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide can be synthesized using a variety of methods, including the reaction of 3-nitrobenzaldehyde with 4-nitrophenylhydrazine in the presence of triethylamine, followed by the addition of triazole and subsequent reduction with sodium borohydride. Other methods have also been developed, including the use of microwave-assisted synthesis and one-pot reactions.
Wissenschaftliche Forschungsanwendungen
3-nitro-N'-(3-nitrobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide has been shown to exhibit a range of potential applications in scientific research, including as a fluorescent probe for the detection of DNA, RNA, and proteins. It has also been studied for its potential use in the treatment of cancer, as it has been shown to exhibit cytotoxic effects on cancer cells. Additionally, 3-nitro-N'-(3-nitrobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide has been studied for its potential use in the development of new materials, including polymers and hydrogels.
Eigenschaften
IUPAC Name |
5-nitro-N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N7O5/c18-9(8-12-10(15-13-8)17(21)22)14-11-5-6-2-1-3-7(4-6)16(19)20/h1-5H,(H,14,18)(H,12,13,15)/b11-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAVVWYMQKOIER-WZUFQYTHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=NNC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N\NC(=O)C2=NNC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6078422.png)
![5-{[(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6078423.png)
![methyl N-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N-methylglycinate](/img/structure/B6078426.png)
![5-(1,3-benzodioxol-5-yl)-N-[(1-benzyl-4-piperidinyl)methyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6078435.png)
![2-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl N-acetylmethioninate](/img/structure/B6078440.png)
![4-(2-chloro-6-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6078443.png)
![2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6078463.png)
![5-[5-bromo-3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6078471.png)
![4-[3-methyl-1-(4-methylbenzyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6078493.png)

![7-(2-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6078502.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2-chlorophenoxy)acetyl]piperazine](/img/structure/B6078504.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6078509.png)
![methyl 2-[({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6078512.png)